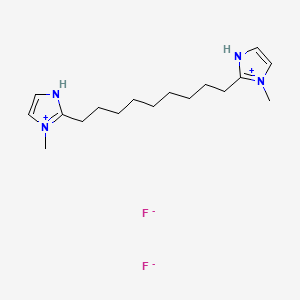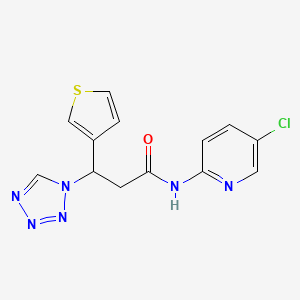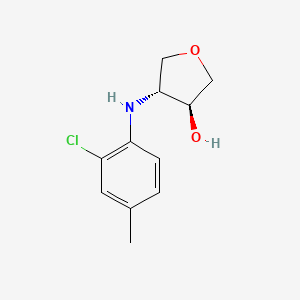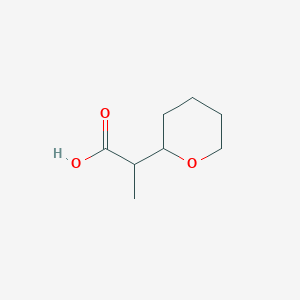
tert-Butyl 6-bromo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 6-bromo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a dihydroisoquinoline core with a ketone functional group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor isoquinoline compound followed by esterification. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts like Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline core.
Reduction: Reduction reactions can target the ketone functional group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of tert-Butyl 6-bromo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.
相似化合物的比较
- tert-Butyl 6-chloro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-iodo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness:
- The presence of the bromine atom in tert-Butyl 6-bromo-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
- The tert-butyl ester group provides steric hindrance, affecting the compound’s stability and reactivity.
属性
分子式 |
C14H16BrNO3 |
|---|---|
分子量 |
326.19 g/mol |
IUPAC 名称 |
tert-butyl 6-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9-4-5-10(15)6-11(9)12(17)8-16/h4-6H,7-8H2,1-3H3 |
InChI 键 |
CQSXYGTXBMHWRQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=C(C=C2)Br)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


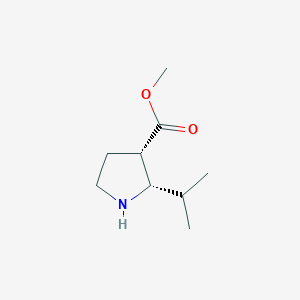
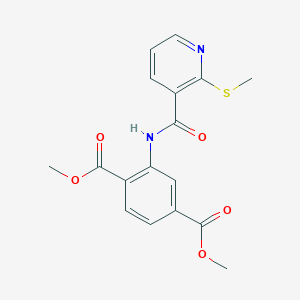
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
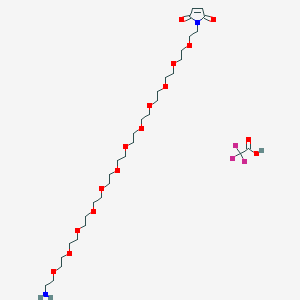
![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)
![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)
